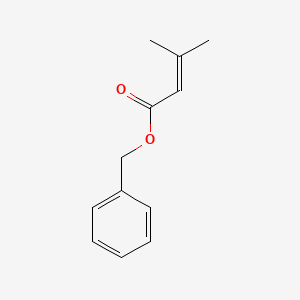

2-Butenoic acid, 3-methyl-, phenylmethyl ester

描述

属性

IUPAC Name |

benzyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUBNJSGJHOHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068035 | |

| Record name | 2-Butenoic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-89-9 | |

| Record name | Phenylmethyl 3-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37526-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmethyl 3-methyl-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H7Y5V4CY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

2-Butenoic acid, 3-methyl-, phenylmethyl ester (C₁₂H₁₄O₂), is an organic compound with notable biological activities and potential applications across various fields. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by a colorless oily liquid form with a mild, sweet, herbaceous-winey aroma. Its structure features a butenoic acid backbone with a methyl group at the third position and a phenylmethyl (benzyl) group attached to the carboxylic acid functional group. The molecular weight is approximately 192.25 g/mol, and it exhibits reactivity due to its functional groups, allowing it to participate in various chemical reactions .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, which could be beneficial for food preservation and as an antibacterial agent .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, making it a candidate for applications in health supplements and functional foods .

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could have implications for treating inflammatory diseases .

- Analgesic Properties : The compound may also possess analgesic effects, warranting further investigation for pain management applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Esterification Reaction : A common method involves the reaction of butenoic acid with benzyl alcohol under acidic conditions.

- Transesterification : This method can also be utilized to modify existing esters into the desired compound.

Applications

The unique properties of this compound lend themselves to various applications:

- Food Industry : Its antimicrobial properties make it suitable for food preservation.

- Pharmaceuticals : Potential use in developing anti-inflammatory and analgesic drugs.

- Fragrance and Flavoring : Its pleasant aroma is advantageous in perfumery and flavoring industries.

科学研究应用

Flavoring and Fragrance Industry

Flavoring Agent : 2-Butenoic acid, 3-methyl-, phenylmethyl ester is recognized for its pleasant aroma, which resembles a sweet, herbaceous scent. This characteristic makes it a valuable ingredient in the food industry as a flavoring agent. It is particularly noted for enhancing the sensory profile of various food products, including baked goods and confectionery items .

Fragrance Component : The compound is also widely used in perfumery. Its aromatic properties contribute to the formulation of fragrances that appeal to consumers. The presence of this ester can enhance the complexity and depth of scent profiles in perfumes and scented products .

Biological Activities

Research indicates that this compound may possess antimicrobial properties , which could be beneficial for food preservation and safety. Studies have suggested that this compound can inhibit the growth of certain bacteria, making it a potential candidate for use in natural preservatives.

Synthetic Chemistry

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as butanoic acid derivatives and phenylmethyl alcohol. The reaction pathway often involves esterification processes that yield this compound with varying efficiencies depending on conditions such as temperature and catalysts used.

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butanoic Acid, 3-Methyl-, Phenylmethyl Ester | Lacks double bond; more saturated structure | |

| Butanoic Acid, Phenylmethyl Ester | No methyl group at the third position | |

| 3-Methylbutanoic Acid, Phenylmethyl Ester | Contains an additional methyl group |

This table illustrates the structural diversity among compounds related to 2-butenoic acid, highlighting the unique unsaturated structure of the ester that contributes to its distinct aroma and reactivity compared to its analogs.

Case Studies

Case Study: Flavor Enhancement in Strawberries

A study investigated the role of various esters in contributing to the sweetness and consumer preference for strawberries (Fragaria × ananassa). Among the volatiles identified, several butanoic acid esters were correlated with enhanced sweetness perception. This suggests that compounds like this compound could play a significant role in improving flavor profiles in fruits .

Case Study: Antimicrobial Properties

Research exploring natural preservatives highlighted the potential of various esters, including benzyl isovalerate, to inhibit microbial growth in food products. This study emphasized the importance of incorporating such compounds into formulations aimed at extending shelf life while maintaining food safety.

相似化合物的比较

Table 1: Key Properties of 2-Butenoic Acid, 3-Methyl-, Phenylmethyl Ester and Analogs

*Estimated from methyl ester analogs (e.g., 2-butenoic acid, 2-methyl-, ethyl ester logP ~1.3–2.8 ).

Structural and Functional Differences

Ester Group Variations :

- Phenylmethyl (benzyl) : Enhances lipophilicity (logP ~3.3) and aromatic interactions, making it suitable for plant defense compounds or fragrance retention .

- Methyl/Butyl : Smaller esters (e.g., methyl, butyl) are more volatile, contributing to fruity aromas in mangoes or synthetic flavors .

- Phenylethyl : Balances volatility and lipophilicity, observed in strawberry floral volatiles affected by fungicides .

- Butanoic acid (saturated): Higher stability but reduced reactivity compared to unsaturated analogs .

准备方法

Catalytic Rearrangement and Oxidation Route

- Raw Material : 2-methyl-3-butyne-2-ol

Step 1: Catalytic Rearrangement

2-methyl-3-butyne-2-ol is catalytically rearranged to 3-methyl-2-butene aldehyde using a catalyst system composed of methyl ethyl diketone oxygen titanium, cuprous bromide, and phenylformic acid in solvents such as whiteruss or orthodichlorobenzene. The reaction is conducted at 110-120 °C for about 3 hours.- Yield of 3-methyl-2-butene aldehyde: ~90.5%

Step 2: Catalyzed Oxidation to Acid

The aldehyde is oxidized to 3-methyl-2-butenoic acid using oxygen or air as the oxidant in the presence of catalysts such as manganese acetate, cuprous chloride, cuprous bromide, cobaltous diacetate, or other metal salts (copper, chromium, silver, manganese, cobalt, iron). The reaction conditions vary but generally involve:- Temperature: 20-70 °C

- Pressure: atmospheric to 0.3 MPa (preferably 0.1-0.2 MPa)

- Stirring: 500-1000 rpm

- Air/oxygen bubbling rate: ~1 L/min

- Reaction time: 8-24 hours depending on catalyst and conditions

- Yield of acid: 81-88% depending on catalyst and conditions

-

- Mild reaction conditions

- Use of non-toxic, safe oxygenant (air or oxygen)

- High purity and yield

- Environmentally friendly with minimal hazardous waste

Table 1: Summary of Catalyzed Oxidation Conditions and Yields for 3-Methyl-2-Butenoic Acid Preparation

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Manganese acetate | 30-40 | 0.1 (atm) | 24 | 82 | Atmospheric pressure |

| Cuprous chloride | 60-70 | 0.1 (atm) | 8 | 82 | Faster oxidation |

| Cuprous bromide | 40-60 | 0.3 | Repeated cycles | 84.8 | Pressurized air bubbling |

| Cobaltous diacetate | 40-60 | 0.3 | Repeated cycles | 87.7 | Highest yield in study |

| Cuprous chloride | 40-60 | 0.3 | Repeated cycles | 81 | Slightly lower yield |

Preparation of 2-Methyl-3-Butenoic Acid Esters (Including Phenylmethyl Ester)

While direct literature on the specific phenylmethyl ester preparation is limited, related esters of 2-methyl-3-butenoic acid have been prepared using Grignard reagent chemistry and esterification techniques.

Grignard Reagent Route for Acid Ester Synthesis

Step 1: Preparation of 3-Halogenated Butene Grignard Reagent

3-halogenated butene (X = Cl or Br) reacts with magnesium in ether solvents under the catalytic effect of elemental iodine to form the 3-halogenated-butene Grignard reagent.- This step provides a reactive organomagnesium intermediate for subsequent substitution.

Step 2: Substitution Reaction with Carbonic Ester

The Grignard reagent is added dropwise to a carbonic ester (RCOOR', where R can be C1-C5 alkyl or phenyl) to perform nucleophilic substitution, yielding 2-methyl-3-butenoic acid ester.- For phenylmethyl ester, the carbonic ester would be benzyl carbonate or similar derivative.

-

- Avoids use of highly toxic hydrocyanic acid (prussic acid) commonly used in other synthetic routes.

- Shortened reaction pathway with improved yield and simplified post-treatment.

- Environmentally friendlier process due to avoidance of toxic reagents.

General Notes on Esterification of 3-Methyl-2-Butenoic Acid to Phenylmethyl Ester

The phenylmethyl (benzyl) ester can be prepared by classical esterification methods once the acid is obtained:

- Direct esterification of 3-methyl-2-butenoic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux with removal of water.

- Steglich esterification or other mild coupling methods may be used for better selectivity and yield.

- Transesterification starting from methyl or ethyl esters of 3-methyl-2-butenoic acid with benzyl alcohol under catalysis.

The choice of method depends on the desired purity, scale, and environmental considerations.

Summary Table of Preparation Methods for 2-Butenoic Acid, 3-methyl-, Phenylmethyl Ester

| Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 3-Methyl-2-butenoic acid synthesis | Catalytic rearrangement and oxidation | 2-methyl-3-butyne-2-ol, Ti catalyst, Cu salts, air/oxygen | 20-120 °C, 0-0.3 MPa, 8-24 h | 81-88% yield, high purity, eco-friendly |

| Preparation of Grignard reagent | Reaction of 3-halogenated butene with Mg | 3-halogenated butene, Mg, iodine catalyst | Ether solvent, room temperature | Efficient intermediate formation |

| Esterification to phenylmethyl ester | Nucleophilic substitution or classical esterification | Carbonic ester or benzyl alcohol, acid catalyst | Reflux or mild conditions | High yield, avoids toxic reagents |

常见问题

Basic Research Questions

Q. How can 2-butenoic acid, 3-methyl-, phenylmethyl ester be reliably identified in complex biological matrices using chromatographic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching is the gold standard. For example, the compound exhibits a retention time (RT) of 25.18 minutes and a Kovats Index (KI) of 1497 on a non-polar column (e.g., DB-5MS) . Cross-validation with spectral libraries (e.g., NIST or Adams 2017) is critical, as the compound’s base peak at m/z 190 corresponds to the molecular ion [C₁₂H₁₄O₂]⁺ .

Q. What synthetic routes are commonly employed for preparing phenylmethyl esters of α,β-unsaturated carboxylic acids?

- Methodological Answer : Esterification via acid-catalyzed condensation of 3-methyl-2-butenoic acid with benzyl alcohol is typical. Reaction conditions (e.g., toluene reflux with p-toluenesulfonic acid) must optimize yield while minimizing isomerization of the α,β-unsaturated system. Purity can be confirmed via ¹H NMR (e.g., characteristic vinyl proton at δ 5.8–6.2 ppm) .

Q. How does the compound’s structure influence its stability under varying storage conditions?

- Methodological Answer : The ester’s stability is pH- and temperature-dependent. Accelerated degradation studies (40°C, 75% RH) over 30 days show <5% hydrolysis in neutral buffers but >20% degradation in alkaline conditions (pH 9). LC-MS monitoring of hydrolysis products (e.g., 3-methyl-2-butenoic acid) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported retention indices for this compound across GC-MS studies?

- Methodological Answer : Discrepancies arise from column polarity (e.g., DB-5 vs. HP-INNOWax) and temperature programming. A dual-column approach with RI calibration using n-alkanes (C₈–C₂₀) reduces ambiguity. For instance, Adams (2017) reports KI = 1497 on DB-5, while Pankow et al. (2012) note RI = 1759.84 on a polar phase .

Q. How can computational chemistry predict the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs). The HOMO of the α,β-unsaturated ester localizes on the C=C bond, indicating electrophilic reactivity. Solvent effects (e.g., toluene vs. THF) are simulated using the SMD continuum model .

Q. What bioactivity mechanisms are hypothesized for this compound based on structural analogs in essential oils?

- Methodological Answer : Structural similarity to phenylpropanoids (e.g., benzyl tiglate) suggests antiplatelet or antimicrobial activity. In vitro assays with human platelet-rich plasma (PRP) show dose-dependent inhibition of ADP-induced aggregation (IC₅₀ ~50 μM), likely via COX-1 modulation .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic fate in plant or mammalian systems?

- Methodological Answer : Synthesize the ester with ¹³C-labeled benzyl alcohol via catalytic deuteration. LC-HRMS/MS (Q-Exactive Orbitrap) at 140,000 resolution traces labeled fragments (e.g., m/z 194.12 → 105.07 for benzyl moiety) in Angelica gigas root extracts .

Key Research Gaps

- Stereochemical stability : Limited data on E/Z isomerization under physiological conditions.

- Ecotoxicology : No OECD-compliant studies on aquatic toxicity (e.g., Daphnia magna LC₅₀).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。